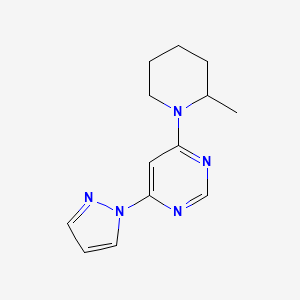![molecular formula C11H12F2N2O B15114841 4-[(2,5-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B15114841.png)
4-[(2,5-Difluorophenyl)methyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-Difluorophenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 2,5-difluorophenylmethyl group, making it a valuable molecule for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Difluorophenyl)methyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired piperazin-2-one derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and parallel synthesis techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,5-Difluorophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
4-[(2,5-Difluorophenyl)methyl]piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2,5-Difluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]piperazin-2-one
- 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
4-[(2,5-Difluorophenyl)methyl]piperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the 2,5-difluorophenylmethyl group enhances its stability and bioactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H12F2N2O |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
4-[(2,5-difluorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H12F2N2O/c12-9-1-2-10(13)8(5-9)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7H2,(H,14,16) |
Clé InChI |
DLSZVDIGWXDEQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)CC2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15114759.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15114767.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine](/img/structure/B15114781.png)
![3-[3-(Fluoromethyl)piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15114788.png)
![4-{[1-(1-Phenylethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15114796.png)

![6-[Benzyl(methyl)amino]pyridine-2-carbonitrile](/img/structure/B15114805.png)
![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B15114814.png)
![2,4-dimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B15114818.png)
![N-[(2,6-difluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B15114819.png)
![1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15114824.png)
![2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine](/img/structure/B15114834.png)
![N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15114839.png)

